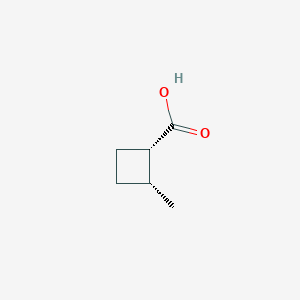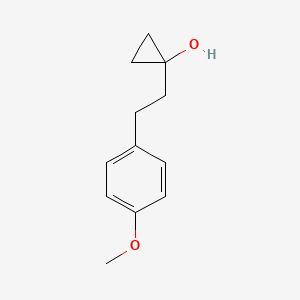
1-(4-Methoxyphenethyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenethyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a cyclopropane ring attached to a phenethyl group substituted with a methoxy group at the para position
Preparation Methods
The synthesis of 1-(4-Methoxyphenethyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenethyl bromide with cyclopropanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Chemical Reactions Analysis
1-(4-Methoxyphenethyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methoxyphenethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenethyl)cyclopropan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)cyclopropan-1-ol can be compared to other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)cyclohexan-1-ol: The presence of a cyclohexane ring in this compound can lead to different physical and chemical properties compared to the cyclopropane analog.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-11-4-2-10(3-5-11)6-7-12(13)8-9-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
CKSLBJBKSHRZIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
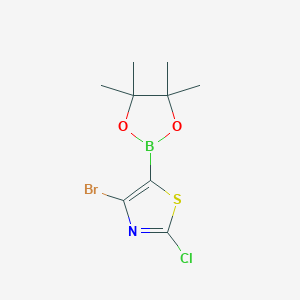
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
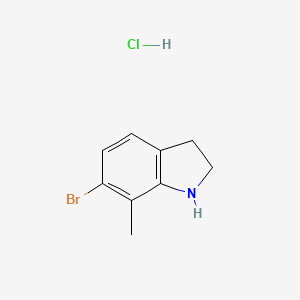
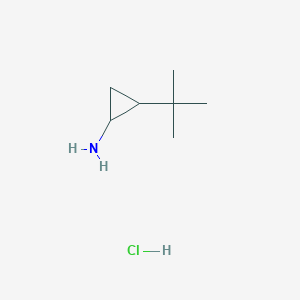
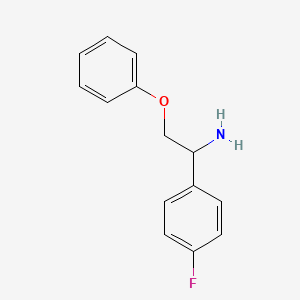
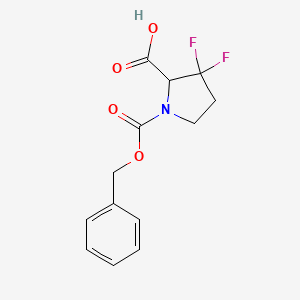
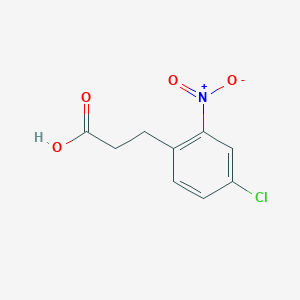
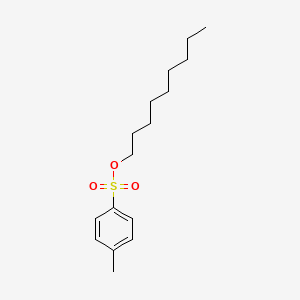
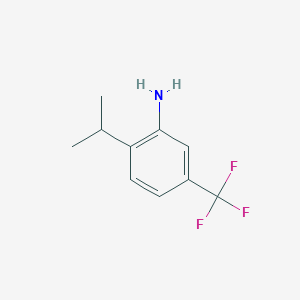
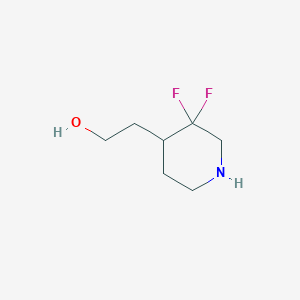
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
